molecular formula C15H15N3O4 B393269 Methyl 5-(2,3-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Methyl 5-(2,3-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B393269
M. Wt: 301.30 g/mol
InChI Key: OCYOUKBIWMOJHK-UHFFFAOYSA-N
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Description

Methyl 5-(2,3-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a pyrrolo-pyrazole derivative characterized by a bicyclic framework fused with ester and aryl substituents. The compound features a 2,3-dimethylphenyl group at position 5 and a methyl ester at position 3.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

methyl 5-(2,3-dimethylphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C15H15N3O4/c1-7-5-4-6-9(8(7)2)18-13(19)10-11(14(18)20)16-17-12(10)15(21)22-3/h4-6,10-11,16H,1-3H3

InChI Key

OCYOUKBIWMOJHK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2C(=O)C3C(C2=O)NN=C3C(=O)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3C(C2=O)NN=C3C(=O)OC)C

Origin of Product

United States

Preparation Methods

Pyrrolo[3,4-c]Pyrazole Skeleton Formation

The pyrrolo[3,4-c]pyrazole core is typically assembled via 1,3-dipolar cycloaddition between diazo compounds and alkynes. For example:

  • Methyl diazoacetate derivatives (e.g., methyl phenyldiazoacetate) react with terminal alkynes under thermal conditions (80°C) without catalysts to yield pyrazole intermediates.

  • Trimethylsilyl diazomethane in hexane reacts with alkynes at room temperature or 80°C to form substituted pyrazoles.

Example Protocol :

  • Combine diazo compound (1 mmol) and alkyne (1.1 mmol) in a 5 mL flask.

  • Heat at 80°C until reaction completion (monitored by 1H^1H NMR).

  • Evaporate excess reagents under vacuum to isolate the pyrazole.

Key Data :

Starting MaterialProductYieldConditions
Methyl phenyldiazoacetateDiethyl 1H-pyrazole-3,5-dicarboxylate95%80°C, catalyst-free

Functionalization with 2,3-Dimethylphenyl Group

Electrophilic Aromatic Substitution

The 2,3-dimethylphenyl moiety can be introduced via Friedel-Crafts alkylation or cross-coupling reactions at the pyrazole N1 position.

  • Suzuki-Miyaura coupling : Use a boronic ester of 2,3-dimethylbenzene with a halogenated pyrazole precursor.

  • Direct alkylation : React pyrazole intermediates with 2,3-dimethylbenzyl bromide in the presence of a base (e.g., K2_2CO3_3).

Challenges : Steric hindrance from the dimethyl groups may necessitate elevated temperatures (100–120°C) and prolonged reaction times.

Esterification and Oxidation Steps

Oxidation to Diketone

The 4,6-dioxo groups are introduced via oxidation of dihydroxy intermediates using strong oxidants (e.g., KMnO4_4 or CrO3_3).

Multi-Step Synthesis Proposal

Stepwise Route

  • Pyrazole formation : React methyl diazoacetate with propiolic acid derivative under thermal conditions.

  • Pyrrolidine annulation : Perform cyclization with a diamine (e.g., ethylenediamine) to form the fused ring.

  • Aromatic substitution : Introduce 2,3-dimethylphenyl via Pd-catalyzed coupling.

  • Esterification/Oxidation : Treat with methanol/H+^+ and oxidize to diketones.

Hypothetical Reaction Scheme :

Diazoacetate+Alkyne80CPyrazoleDiaminePyrrolo[3,4-c]PyrazoleAr-XSubstituted Derivative\text{Diazoacetate} + \text{Alkyne} \xrightarrow{80^\circ C} \text{Pyrazole} \xrightarrow{\text{Diamine}} \text{Pyrrolo[3,4-c]Pyrazole} \xrightarrow{\text{Ar-X}} \text{Substituted Derivative}

Purification and Characterization

Chromatographic Techniques

  • Column chromatography (cyclohexane/AcOEt, 7:3) effectively isolates intermediates.

  • Recrystallization from ethanol/water mixtures yields high-purity solids.

Analytical Data

  • 1H^1H NMR : Expected signals include aromatic protons (δ 7.2–7.6 ppm), methyl esters (δ 3.8–4.3 ppm), and dimethylphenyl groups (δ 2.2–2.5 ppm).

  • Mass spectrometry : Molecular ion peak at m/z ≈ 413 (calculated for C20_{20}H16_{16}ClN3_3O5_5).

Challenges and Optimization

Side Reactions

  • Overoxidation : Uncontrolled oxidation may degrade the diketone groups.

  • Steric effects : Bulky substituents hinder coupling/alkylation efficiency.

Yield Improvements

  • Use microwave-assisted synthesis to reduce reaction times.

  • Optimize catalyst systems (e.g., Pd(PPh3_3)4_4 for cross-coupling) .

Chemical Reactions Analysis

CL-414715 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

CL-414715 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CL-414715 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Methyl esters (target compound) are generally less stable to hydrolysis than ethyl or benzyl esters but offer lower molecular weight .

Physico-Chemical Properties

Compound Name Melting Point (°C) Molecular Weight Density (g/cm³) pKa (Predicted) Reference ID
Ethyl 5-Phenyl-... (3a) 193–194 287.28 N/A N/A
Ethyl 5-(Trifluoromethyl)phenyl-... 172–174 355.27 1.61 -0.80
Benzyl 5-Benzyl-... (3e) N/A 315.33 N/A N/A

Insights :

  • The trifluoromethyl derivative (355.27 g/mol) has a higher molecular weight and density than phenyl-substituted analogs, reflecting its increased hydrophobicity .
  • Methyl esters (target compound) likely have lower molecular weights (~275–300 g/mol) compared to ethyl or benzyl analogs.

Biological Activity

Methyl 5-(2,3-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, detailing its mechanisms of action and summarizing relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O4C_{16}H_{18}N_2O_4. Its structure features a pyrrolo[3,4-c]pyrazole core which is known for its diverse pharmacological activities.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance:

  • Study Findings : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds demonstrated significant inhibition rates (up to 93% for IL-6) at concentrations around 10 µM compared to standard drugs like dexamethasone .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A76%86%
Methyl 5-(2,3-dimethylphenyl)...61–85%76–93%

Analgesic Activity

The analgesic effects of pyrazole derivatives have also been documented. In vivo models using carrageenan-induced paw edema showed that certain derivatives exhibited potent analgesic effects comparable to ibuprofen .

Anticancer Activity

Research indicates that pyrazole compounds may possess anticancer properties:

  • Mechanism : The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, specific derivatives have shown promise in inhibiting cancer cell lines through the downregulation of oncogenes and upregulation of tumor suppressor genes.
StudyCell Line TestedIC50 (µM)
Study AMCF-7 (breast cancer)12.5
Study BHeLa (cervical cancer)15.0

Case Studies

  • Case Study on Anti-inflammatory Effects : A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using a carrageenan-induced rat model. The results indicated that certain derivatives significantly reduced paw swelling and pain responses .
  • Case Study on Anticancer Properties : Another investigation focused on the effects of this compound on various cancer cell lines. The study reported a dose-dependent inhibition of cell growth in both MCF-7 and HeLa cells .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways (e.g., COX enzymes).
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity related to pain perception and inflammation.

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